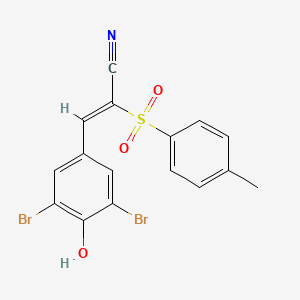

3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" is a chemical entity that appears to be related to a class of sulfonamide compounds. These compounds have been studied for their potential antitumor properties. Sulfonamides are known to be versatile in medicinal chemistry due to their ability to inhibit the growth of cancer cells by interfering with cell cycle progression .

Synthesis Analysis

While the specific synthesis of "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" is not detailed in the provided papers, a related compound, "2,3-dibromo-1-(phenylsulfonyl)-1-propene," has been used as a versatile reagent for the synthesis of furans and cyclopentenones . This suggests that dibromo-phenylsulfonyl-propene derivatives can be intermediates in the synthesis of various heterocyclic compounds, which are often of interest in the development of pharmaceuticals.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical to their function. The array-based gene expression study mentioned in the first paper indicates that the pharmacophore structure of sulfonamides is essential for their antitumor activity . The presence of a sulfonyl group attached to an aromatic ring is a common feature in these molecules, which may contribute to their ability to interact with biological targets.

Chemical Reactions Analysis

The sulfonamide compounds, including those mentioned in the first paper, have shown the ability to disrupt tubulin polymerization and affect cell cycle distribution, leading to antiproliferative effects in cancer cell lines . The versatility of the related compound "2,3-dibromo-1-(phenylsulfonyl)-1-propene" in synthesizing furans and cyclopentenones through reactions such as addition to CC, annulation, cycloaddition, and oxidation, indicates that the dibromo-phenylsulfonyl-propene moiety can undergo various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" are not explicitly provided in the papers. However, the properties of sulfonamide compounds generally include stability under physiological conditions and the ability to form strong hydrogen bonds due to the presence of the sulfonyl group, which can enhance their interaction with biological targets . The bromine atoms in the compound may also play a role in its reactivity and ability to participate in electrophilic substitution reactions, which could be relevant for its biological activity .

Wissenschaftliche Forschungsanwendungen

Applications in Crystal Structure Analysis

One study on a molecule, (2E)-3-(4-Fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, highlights its crystal structure, where the phenyl groups are coplanar, facilitating intermolecular hydrogen bonding. This property can be crucial for understanding molecular interactions and designing compounds with desired physical properties (Butcher et al., 2007).

Bromophenol Derivatives from Marine Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the discovery of compounds with potential biological activities. Although the specific compound was not studied, the methodology for isolating and characterizing such bromophenol derivatives can provide a foundation for further research into related compounds (Zhao et al., 2004).

Synthesis and Biological Activity

Another relevant study involves the synthesis of sulfonyl esters through reactions between sulfonyl chlorides and phenolic chalcone analogues. This research demonstrates the potential of sulfonyl-containing compounds in medicinal chemistry, particularly in the context of anticancer activity (Muškinja et al., 2019).

High-Pressure Chemistry

A study on the high-pressure-promoted [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers showcases the synthetic versatility of sulfone-containing compounds. These reactions under high-pressure conditions can lead to novel cycloadducts, illustrating the utility of sulfone derivatives in organic synthesis (Aben et al., 2003).

Eigenschaften

IUPAC Name |

(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO3S/c1-10-2-4-12(5-3-10)23(21,22)13(9-19)6-11-7-14(17)16(20)15(18)8-11/h2-8,20H,1H3/b13-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYQEZIGZHBTSX-MLPAPPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)

![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)